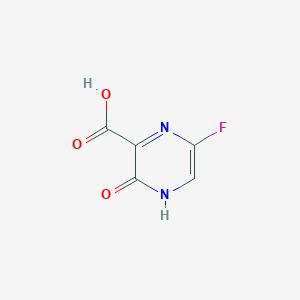

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-oxo-1H-pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1H,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYMULLJEWQQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid

CAS Number: 1079990-21-8

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, a key intermediate in the development of novel antiviral therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data on its chemical properties, synthesis, and applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a fluorinated heterocyclic compound belonging to the pyrazine class. Its strategic importance in medicinal chemistry has grown significantly due to its role as a crucial building block for the synthesis of antiviral agents. The incorporation of a fluorine atom can modulate the metabolic stability, binding affinity, and pharmacokinetic profile of the final drug molecule. This compound is notably a key precursor to derivatives of Favipiravir, a broad-spectrum antiviral drug.[1][2][3] The structural rigidity of the pyrazine core, combined with the electronic properties of the fluoro and hydroxyl substituents, makes it a valuable scaffold for designing targeted therapies.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. While some experimental data is not publicly available, the following table summarizes its known and predicted characteristics.

| Property | Value/Description | Source(s) |

| CAS Number | 1079990-21-8 | [4] |

| Molecular Formula | C₅H₃FN₂O₃ | [5] |

| Molecular Weight | 158.09 g/mol | [5] |

| Appearance | Reported as a solid, typically a white to off-white or yellow powder. | [5][6] |

| Melting Point | Not definitively reported; requires experimental determination. | [5] |

| Solubility in Water | Limited solubility. | [5] |

| Solubility in Organic Solvents | Soluble in solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | [5] |

| pKa | Not experimentally determined. For general reference, the pKa of a carboxylic acid is typically in the range of 4-5.[7] | |

| Stability | Stable under normal storage conditions. May react with strong oxidizing or reducing agents. | [5] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage at 2-8°C under an inert atmosphere. | [5] |

Synthesis Methodology: A Multi-Step Approach

The synthesis of this compound can be achieved through a multi-step pathway, as outlined in patent literature.[6] The following protocol is based on this information, providing a logical workflow for its preparation. The causality behind this synthetic route lies in the sequential introduction and modification of functional groups on the pyrazine ring to achieve the desired substitution pattern.

Overall Synthesis Workflow

The synthesis commences with 3-aminopyrazine-2-carboxylic acid methyl ester and proceeds through chlorination, diazotization/chlorination, fluorination, hydroxylation, and finally, saponification to yield the target carboxylic acid.

Sources

- 1. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1079990-21-8 [chemicalbook.com]

- 5. This compound: Structure, Uses, Safety Data | High Purity Manufacturer & Supplier China [chemheterocycles.com]

- 6. CN113135862A - Synthetic method of this compound - Google Patents [patents.google.com]

- 7. chem.indiana.edu [chem.indiana.edu]

The Genesis and Evolution of a Broad-Spectrum Antiviral: A Technical Guide to Favipiravir and its Carboxylic Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Favipiravir (T-705) represents a significant advancement in antiviral therapy, distinguished by its broad-spectrum activity against a multitude of RNA viruses.[1][2] Discovered by Toyama Chemical Co., Ltd. (a subsidiary of Fujifilm) in Japan, this pyrazinecarboxamide derivative has a novel mechanism of action that sets it apart from many other antiviral agents.[1][2][3][4] Initially identified through screening of a chemical library for anti-influenza activity, its development journey has seen it approved for pandemic influenza in Japan and investigated for use against other formidable viral threats, including Ebola, and more recently, SARS-CoV-2.[1][3][5][6][7] This guide provides a comprehensive technical overview of Favipiravir, with a particular focus on its discovery, history, mechanism of action involving the crucial carboxylic acid metabolite, and the experimental methodologies underpinning its evaluation.

A Historical Perspective: From Discovery to Clinical Application

The story of Favipiravir began with a systematic search for novel antiviral compounds. Researchers at Toyama Chemical Co., Ltd. screened their chemical library for agents with activity against the influenza virus.[1][7] This effort led to the identification of a lead compound, T-1105, a pyrazine derivative with promising antiviral properties.[3][6][7] Through chemical modifications of the pyrazine moiety of T-1105, Favipiravir (T-705; 6-fluoro-3-hydroxy-2-pyrazinecarboxamide) was synthesized in 2000.[6][8]

Subsequent preclinical studies demonstrated its potent and selective inhibition of the influenza viral RNA polymerase.[5] A key milestone was the discovery that Favipiravir is a prodrug that requires intracellular metabolic conversion to its active form to exert its therapeutic effect.[4][9] This active form, a ribonucleoside triphosphate analog, is the key to its broad-spectrum activity.

In 2014, Favipiravir, under the brand name Avigan, was approved in Japan for stockpiling against influenza pandemics, specifically for treating influenza strains unresponsive to existing antivirals.[3] However, concerns over potential teratogenic effects observed in animal studies led to restrictions on its use, limiting it to emergency situations.[3] The 2014 Ebola outbreak in West Africa provided a critical test for Favipiravir's broader utility, where it was used experimentally.[3] More recently, the COVID-19 pandemic spurred numerous clinical trials globally to evaluate its efficacy against SARS-CoV-2.[10][11][12]

The Core Mechanism: A Tale of Metabolic Activation

The efficacy of Favipiravir hinges on its intracellular conversion to the active metabolite, Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][3][9] This multi-step process is carried out by host cell enzymes.

-

Cellular Uptake: Favipiravir is transported into the cytoplasm of host cells.[9]

-

Ribosylation: Once inside the cell, Favipiravir undergoes phosphoribosylation to form Favipiravir ribofuranosyl-5'-monophosphate (Favipiravir-RMP).[13]

-

Phosphorylation: Subsequently, Favipiravir-RMP is further phosphorylated to the active triphosphate form, Favipiravir-RTP.[1][9][14]

This active metabolite, Favipiravir-RTP, then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][4][7] The incorporation of Favipiravir-RTP into the nascent viral RNA chain can lead to two primary antiviral outcomes:

-

Chain Termination: The presence of the modified base can halt further elongation of the RNA strand.[15]

-

Lethal Mutagenesis: The incorporation of the analog can induce a high rate of mutations in the viral genome, leading to the production of non-viable virions.[15]

The selective inhibition of the viral RdRp with minimal effect on host cell DNA or RNA polymerases contributes to the drug's therapeutic window.[16]

Figure 1: Intracellular metabolic activation pathway of Favipiravir.

Quantitative Insights: Antiviral Spectrum and Pharmacokinetics

The broad-spectrum nature of Favipiravir is a key attribute for its potential use in emerging viral diseases. Its pharmacokinetic profile, however, can exhibit significant interindividual variability.

Table 1: Antiviral Spectrum of Favipiravir

| Virus Family | Example Viruses | Reference |

| Orthomyxoviridae | Influenza A, B, and C viruses (including resistant strains) | [1][5] |

| Filoviridae | Ebola virus | [3] |

| Arenaviridae | Lassa virus | [4] |

| Bunyaviridae | Rift Valley fever virus, Severe fever with thrombocytopenia syndrome virus | [3][17] |

| Flaviviridae | West Nile virus, Yellow fever virus, Zika virus (limited efficacy) | [3] |

| Coronaviridae | SARS-CoV-2 | [11] |

| Rhabdoviridae | Rabies virus | [3] |

| Caliciviridae | Norovirus |

Table 2: Key Pharmacokinetic Parameters of Favipiravir

| Parameter | Value | Conditions/Notes | Reference |

| Bioavailability | ~97.6% | Oral administration | [14] |

| Time to Peak Concentration (Tmax) | 1.5 hours | In healthy adults | [18] |

| Elimination Half-life | 2 - 5.5 hours | Varies with dose and population | [14] |

| Metabolism | Primarily by aldehyde oxidase and xanthine oxidase | To the inactive metabolite T-705M1 | [14][19] |

| Excretion | Primarily renal (as hydroxylated metabolite) | [14] |

Note: Pharmacokinetic parameters can vary significantly based on patient-specific factors such as age, weight, and organ function.[20][21]

Experimental Protocols: Methodologies for Evaluation

The evaluation of Favipiravir's antiviral activity and its quantification in biological matrices relies on a range of established experimental techniques.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method for determining the concentration of an antiviral drug that inhibits the formation of viral plaques in a cell culture.

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in multi-well plates and grow to confluency.

-

Drug Preparation: Prepare a series of dilutions of Favipiravir in cell culture medium.

-

Viral Infection: Infect the confluent cell monolayers with a known amount of virus for a defined period (e.g., 1 hour).

-

Drug Treatment: Remove the viral inoculum and add the different concentrations of Favipiravir to the respective wells.

-

Overlay: Add an overlay medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of Favipiravir that reduces the number of plaques by 50% compared to the untreated virus control.

Figure 2: Workflow of a plaque reduction assay for antiviral activity.

Quantification of Favipiravir in Biological Samples (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Favipiravir and its metabolites in biological matrices such as plasma.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the drug.

-

-

Chromatographic Separation:

-

Inject the supernatant onto a suitable HPLC column (e.g., a C18 column).

-

Use a mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent) to separate Favipiravir from other components in the sample.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

The molecules are ionized (e.g., by electrospray ionization).

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for Favipiravir and its internal standard (a compound with similar properties added at a known concentration for quantification).

-

-

Data Analysis:

-

Generate a calibration curve using standards of known Favipiravir concentrations.

-

Quantify the concentration of Favipiravir in the unknown samples by comparing their peak areas to the calibration curve.

-

Future Directions and Concluding Remarks

Favipiravir's journey from a screening hit to a clinically approved antiviral underscores the importance of continued research and development in the face of emerging viral threats. While its efficacy has been established for influenza, its role in treating other viral infections, including COVID-19, continues to be evaluated.[22] The development of resistance is a potential concern for any antiviral, and while it appears to be low for Favipiravir, ongoing surveillance is crucial.[3][23][24][25] Further research into optimizing dosing regimens, understanding the full spectrum of its antiviral activity, and elucidating the mechanisms of resistance will be vital for maximizing the therapeutic potential of this important antiviral agent.

References

-

Wikipedia. Favipiravir. [Link]

-

National Center for Biotechnology Information. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem. [Link]

-

Houston Methodist. Favipiravir clinical trial. [Link]

-

Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613–11618. [Link]

-

Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]

-

Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. PubMed, 30352994. [Link]

-

Shannon, A., et al. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? Cell Reports, 36(10), 109677. [Link]

-

Abdel-Ghany, M. F., et al. (2022). Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods. Critical Reviews in Analytical Chemistry, 52(7), 1547-1560. [Link]

-

Irie, S., et al. (2021). Population pharmacokinetics of favipiravir in patients with COVID‐19. Clinical and Translational Science, 14(4), 1435-1443. [Link]

-

Irie, S., et al. (2021). Population pharmacokinetics of favipiravir in patients with COVID-19. PubMed, 33755294. [Link]

-

Gopee, N., et al. (2020). Role of favipiravir in the treatment of COVID-19. Clinical Pharmacology: Advances and Applications, 12, 111–119. [Link]

-

Agrawal, U., et al. (2020). Favipiravir and COVID-19: A Simplified Summary. Journal of Clinical and Experimental Hepatology, 10(4), 370–372. [Link]

-

Oestereich, L., et al. (2019). Oral Favipiravir Exposure and Pharmacodynamic Effects in Adult Outpatients With Acute Influenza. The Journal of Infectious Diseases, 220(10), 1649–1657. [Link]

-

Pilkington, V., et al. (2021). Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19. Journal of Antimicrobial Chemotherapy, 76(1), 1-8. [Link]

-

Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. UKHSA Research Portal. [Link]

-

Spriet, I., et al. (2021). Favipiravir pharmacokinetics in COVID-19 patients with moderate to severe kidney dysfunction. Lirias. [Link]

-

Abdel-Ghany, M. F., et al. (2022). Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods. PubMed, 34042488. [Link]

-

Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Princeton University. [Link]

-

Egorova, A., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 13(2), 4–17. [Link]

-

Gowen, B. B., et al. (2014). Broad spectrum antiviral activity of favipiravir (T-705): protection from highly lethal inhalational Rift Valley Fever. PubMed, 24722597. [Link]

-

Clinical Trials Arena. (2020). Stanford researchers to assess favipiravir in Covid-19 outpatients. [Link]

-

Gowen, B. B., et al. (2014). Broad Spectrum Antiviral Activity of Favipiravir (T-705): Protection from Highly Lethal Inhalational Rift Valley Fever. PLoS Neglected Tropical Diseases, 8(4), e2790. [Link]

-

Al-Qahtani, A. A., et al. (2021). Efficacy of favipiravir in adults with mild COVID-19: a randomized, double-blind, multicentre, placebo-controlled clinical trial. EClinicalMedicine, 37, 100951. [Link]

-

Kaur, R. J., et al. (2020). Favipiravir: A new and emerging antiviral option in COVID-19. Journal of Clinical Pharmacology, 60(12), 1541–1553. [Link]

-

Ivashchenko, A. A., et al. (2021). Phase 3 trial of coronavir (favipiravir) in patients with mild to moderate COVID-19. Clinical Infectious Diseases, 73(3), e755–e762. [Link]

-

Scilit. Analytical methods for favipiravir: A critical review of estimation in bulk, biological fluids, and formulations. [Link]

-

Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. ResearchGate. [Link]

-

Hori, T., et al. (2020). Pharmacokinetics of Favipiravir in Critically Ill Patients With COVID‐19. Clinical and Translational Science, 13(5), 868–871. [Link]

-

Bandla, J., & Goday, S. (2023). A review of analytical methods for the estimation of favipiravir in pharmaceutical dosage forms. Annals of Phytomedicine, 12(2), 309-316. [Link]

-

Morsy, M. I., et al. (2022). The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation. Journal of Pharmaceutical and Biomedical Analysis, 215, 114736. [Link]

-

European Pharmaceutical Review. (2020). Avigan influenza antiviral to enter phase III trials in COVID-19 patients. [Link]

-

Szymański, P., et al. (2021). Favipiravir in Therapy of Viral Infections. Molecules, 26(2), 431. [Link]

-

AdisInsight. Favipiravir - FUJIFILM Toyama Chemical. [Link]

-

Zakharyan, A. V., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(7), 803–811. [Link]

-

Goday, S., & Kavya, V. S. (2021). FAVIPIRAVIR-ANALYTICAL METHODS. Journal of Cardiovascular Disease Research, 12(5), 1238-1241. [Link]

-

Taylor & Francis. Favipiravir – Knowledge and References. [Link]

-

ResearchGate. Timelines of remdesivir (a) and favipiravir (b) from discovery to repurposing for COVID-19. [Link]

-

Zhang, Y., et al. (2013). A practical and step-economic route to Favipiravir. Semantic Scholar. [Link]

-

Nakamura, T., et al. (2019). Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography. ACS Omega, 4(2), 3466–3472. [Link]

-

Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. ResearchGate. [Link]

Sources

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Favipiravir - Wikipedia [en.wikipedia.org]

- 4. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Favipiravir and COVID-19: A Simplified Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Favipiravir in Therapy of Viral Infections [mdpi.com]

- 8. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stanford researchers to assess favipiravir in Covid-19 outpatients [clinicaltrialsarena.com]

- 11. Phase 3 trial of coronavir (favipiravir) in patients with mild to moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of favipiravir in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Broad Spectrum Antiviral Activity of Favipiravir (T-705): Protection from Highly Lethal Inhalational Rift Valley Fever - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Broad spectrum antiviral activity of favipiravir (T-705): protection from highly lethal inhalational Rift Valley Fever - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lirias.kuleuven.be [lirias.kuleuven.be]

- 19. academic.oup.com [academic.oup.com]

- 20. Population pharmacokinetics of favipiravir in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Population pharmacokinetics of favipiravir in patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Efficacy of favipiravir in adults with mild COVID-19: a randomized, double-blind, multicentre, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. The mechanism of resistance to favipiravir in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid chemical properties

An In-depth Technical Guide to 6-Fluoro-3-hydroxypyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications in Antiviral Drug Development

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry. Its structural framework, featuring a pyrazine ring substituted with fluoro, hydroxyl, and carboxylic acid functional groups, makes it a highly valuable building block for the synthesis of complex pharmaceutical agents. The strategic placement of these groups, particularly the fluorine atom, is crucial for modulating the metabolic stability, binding affinity, and overall pharmacokinetic profile of derivative compounds.

This guide provides a comprehensive overview of the chemical properties, spectroscopic characteristics, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this key intermediate, most notably for its pivotal role in the synthesis of the broad-spectrum antiviral agent, Favipiravir.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in chemical synthesis. Understanding these properties is critical for designing reaction conditions, purification strategies, and formulation approaches.

Chemical Structure:

Caption: The molecular structure of this compound.

The structure reveals a pyrazine core, which is an electron-deficient aromatic system. The substituents—a highly electronegative fluorine atom, a nucleophilic hydroxyl group, and an acidic carboxylic acid—impart a unique electronic and steric profile that dictates its reactivity.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1079990-21-8 | [1][2] |

| Molecular Formula | C₅H₃FN₂O₃ | [3] |

| Molecular Weight | 158.09 g/mol | [3] |

| Appearance | Typically a white to off-white solid powder | [3] |

| Melting Point | Data varies; requires specific experimental determination | [3] |

| Solubility in Water | Limited solubility | [3] |

| Solubility in Organic Solvents | Varies; soluble in solvents like DMSO and ethanol | [3] |

| Stability | Stable under normal storage conditions. May react with strong oxidizing or reducing agents. | [3] |

Spectroscopic and Analytical Characterization

Structural elucidation is paramount for confirming the identity and purity of a chemical intermediate. Spectroscopic techniques provide a detailed fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The spectrum is expected to be relatively simple. A single aromatic proton on the pyrazine ring will appear as a singlet or a doublet (due to coupling with ¹⁹F) in the downfield region (typically δ 7.5-8.5 ppm). The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

-

¹³C NMR: Five distinct signals are expected.[4] The carboxylic acid carbon will be the most deshielded, appearing at a high ppm value (>160 ppm).[4] The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will also be significantly downfield.[4] The remaining pyrazine ring carbons will have chemical shifts influenced by the adjacent nitrogen atoms and substituents.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Expected Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H stretch (broad) | 2500-3300 | Strong, Broad |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 | Medium-Strong |

| Carboxylic Acid (-COOH) | C=O stretch | 1700-1725 | Strong |

| Pyrazine Ring | C=N, C=C stretches | 1450-1600 | Medium-Variable |

| Carbon-Fluorine | C-F stretch | 1000-1400 | Strong |

Source: Data compiled from standard IR spectroscopy correlation tables and BenchChem application notes.[5][6]

The broad O-H stretch from the carboxylic acid is a hallmark feature, often overlapping with C-H stretches. The strong carbonyl (C=O) absorption is also a key diagnostic peak.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₅H₃FN₂O₃), the expected molecular ion peak [M]⁺ would be at m/z 158.01. Common fragmentation patterns would likely involve the loss of CO₂ (decarboxylation) from the molecular ion, leading to a significant fragment at m/z 114.

Synthesis and Reactivity

The utility of this compound stems from its role as a versatile synthetic intermediate.

Synthetic Pathways

Several synthetic routes have been developed, often aiming for efficiency and high yield. A common approach involves the modification of a pre-existing pyrazine core. One documented method involves a multi-step synthesis starting from 3-hydroxypyrazine-2-carboxylic acid, which undergoes amidation, nitration, reduction, and finally, fluorination.[7][8][9][10]

Another patented synthetic method comprises the following general steps:

-

Chlorination: A starting pyrazine compound is chlorinated using an agent like N-Chlorosuccinimide (NCS).

-

Diazotization/Sandmeyer Reaction: An amino group on the pyrazine ring is converted to a chloro group.

-

Fluorination: The chloro group is subsequently replaced by a fluoro group using a fluoride salt like potassium fluoride, often with a phase-transfer catalyst.[11]

The causality behind these steps is rooted in classical heterocyclic chemistry. The pyrazine ring is electron-deficient, which can make direct electrophilic substitution (like nitration) challenging, requiring forcing conditions. Nucleophilic aromatic substitution (like the final fluorination step) is a more common and effective strategy for introducing substituents onto such rings.

Sources

- 1. This compound | 1079990-21-8 [chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound: Structure, Uses, Safety Data | High Purity Manufacturer & Supplier China [chemheterocycles.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN113135862A - Synthetic method of this compound - Google Patents [patents.google.com]

Spectroscopic Profile of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid: A Technical Guide for Researchers

Introduction

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid is a key heterocyclic intermediate in organic synthesis, notably as a precursor in the synthesis of antiviral agents like Favipiravir.[1][2] Its unique molecular architecture, featuring a pyrazine ring substituted with a fluorine atom, a hydroxyl group, and a carboxylic acid, results in a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a valuable resource for researchers in medicinal chemistry and drug development. Understanding these spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation.

The strategic placement of the electron-withdrawing fluorine atom and the hydrogen-bonding capable hydroxyl and carboxylic acid groups on the electron-deficient pyrazine ring creates a unique electronic environment. This is directly reflected in the compound's interaction with electromagnetic radiation and its fragmentation behavior, which we will explore in detail.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the atomic arrangement and key functional groups of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showcasing a few key signals. The chemical shifts are influenced by the aromaticity of the pyrazine ring and the electronic effects of the substituents.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Pyrazine-H | 8.0 - 8.5 | Doublet | ~3-5 Hz (⁴JHF) | The single proton on the pyrazine ring will be deshielded due to the aromatic ring current and the electron-withdrawing nature of the adjacent nitrogen and the fluorine atom. It is expected to show a small coupling to the fluorine atom. |

| -OH | 10.0 - 12.0 | Broad Singlet | - | The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It will appear as a broad signal that is exchangeable with D₂O. |

| -COOH | 12.0 - 14.0 | Broad Singlet | - | The carboxylic acid proton is typically highly deshielded and will also appear as a broad, D₂O-exchangeable singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the five distinct carbon environments in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached atoms (N, O, F) and resonance effects within the pyrazine ring.

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constants (J, Hz) | Notes |

| -COOH | 160 - 170 | Singlet or small doublet | - | The carboxylic acid carbon is the most deshielded carbon, appearing at the lowest field. |

| C-F | 155 - 165 | Doublet | ~230-260 (¹JCF) | The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant and will be significantly deshielded. |

| C-OH | 150 - 160 | Singlet or small doublet | - | The carbon bearing the hydroxyl group will also be deshielded. |

| C-COOH | 135 - 145 | Doublet | ~15-25 (²JCF) | This carbon is two bonds away from the fluorine and will show a smaller coupling constant. |

| C-H | 120 - 130 | Doublet | ~5-15 (³JCF) | The carbon bonded to the hydrogen will be the most shielded of the ring carbons and will exhibit a three-bond coupling to fluorine. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

-

Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |

| O-H (Hydroxyl) | Stretching | 3200 - 3600 | Broad | This will likely overlap with the broad carboxylic acid O-H stretch. |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 | Strong, Sharp | The position of this band is indicative of a carboxylic acid. Conjugation with the pyrazine ring may shift it to a slightly lower wavenumber. |

| C=N, C=C (Aromatic Ring) | Stretching | 1450 - 1600 | Medium to Strong | These absorptions are characteristic of the pyrazine ring vibrations. |

| C-F | Stretching | 1000 - 1200 | Strong | A strong band in this region is indicative of the carbon-fluorine bond. |

| C-O | Stretching | 1210 - 1320 | Medium | This band arises from the stretching of the C-O single bond in the carboxylic acid and hydroxyl groups. |

| O-H | Bending | 910 - 950 | Broad, Medium | This out-of-plane bend is another characteristic feature of a carboxylic acid dimer. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for the spectroscopic analysis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of this compound is 158.09 g/mol .[1][3][4] In a high-resolution mass spectrum (HRMS), the exact mass will be observed, confirming the elemental composition. The molecular ion peak [M]⁺ should be observed at m/z 158.

-

Key Fragmentation Patterns: The molecule is expected to undergo characteristic fragmentation upon ionization.

-

Loss of H₂O: A peak corresponding to [M - H₂O]⁺ at m/z 140.

-

Loss of COOH: A peak corresponding to the loss of the carboxylic acid group as a radical, [M - COOH]⁺, at m/z 113.

-

Loss of CO and COOH: A subsequent loss of carbon monoxide from the [M - COOH]⁺ fragment.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system. Acquire the mass spectrum in either positive or negative ion mode.

-

Data Processing: The instrument software will generate a plot of relative intensity versus mass-to-charge ratio (m/z).

Conclusion

The spectroscopic data of this compound, as outlined in this guide, provides a comprehensive fingerprint for its identification and characterization. The interplay of the pyrazine core with its fluorine, hydroxyl, and carboxylic acid substituents gives rise to a unique and interpretable set of signals in NMR, IR, and MS analyses. This guide serves as a practical resource for scientists engaged in the synthesis and application of this important chemical intermediate, enabling them to confidently verify its structure and purity.

References

-

Shi, F., Li, Z., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117-20. [Link]

-

Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20). (2022). REVISTA DE CHIMIE. [Link]

-

Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). Request PDF. [Link]

-

This compound 1079990-21-8. Lotusfeet Pharma. [Link]

- CN113135862A - Synthetic method of this compound.

-

Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine. REVISTA DE CHIMIE. [Link]

-

favipiravir-impurities. Pharmaffiliates. [Link]

-

Favipiravir Impurities and Related Compound. Veeprho. [Link]

-

CAS No : 1079990-21-8 | Product Name : this compound. Pharmaffiliates. [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid (Favipiravir)

Introduction: A Broad-Spectrum Antiviral Agent

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, widely known as Favipiravir (or T-705), is a synthetic pyrazinecarboxamide derivative that has garnered significant attention within the scientific community for its potent, broad-spectrum antiviral activity against a multitude of RNA viruses.[1] Initially developed by Toyama Chemical Co., Ltd. in Japan, Favipiravir has been approved for the treatment of influenza and has been investigated for its efficacy against other severe viral pathogens, including arenaviruses, bunyaviruses, and filoviruses. This technical guide provides a comprehensive exploration of the core mechanism of action of Favipiravir, intended for researchers, scientists, and drug development professionals. We will delve into its intracellular activation, its dual inhibitory effects on the viral RNA-dependent RNA polymerase (RdRp), the structural basis of its activity, and the experimental methodologies employed to elucidate these mechanisms.

Metabolic Activation: The Transformation into an Active Nucleotide Analog

Favipiravir is a prodrug, meaning it is administered in an inactive form and requires intracellular metabolic conversion to exert its antiviral effect.[2][3] This bioactivation is a critical prerequisite for its inhibitory function. Once transported into the host cell, Favipiravir undergoes a two-step enzymatic conversion to its active form, Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][4]

The initial and rate-limiting step is the conversion of Favipiravir to its ribose 5'-monophosphate (Favipiravir-RMP) by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4] Subsequently, cellular kinases further phosphorylate Favipiravir-RMP to its diphosphate (Favipiravir-RDP) and ultimately to the active triphosphate form, Favipiravir-RTP.[4] The efficiency of this metabolic activation can vary between different cell types, which may influence the compound's antiviral potency in various tissues.[4]

Figure 1: Metabolic activation pathway of Favipiravir within the host cell.

The Dual Mechanism of Viral RdRp Inhibition

The primary molecular target of the active metabolite, Favipiravir-RTP, is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the genomes of most RNA viruses.[5][2] Favipiravir-RTP acts as a purine nucleotide analog, mimicking both adenosine and guanosine triphosphates, and is consequently recognized as a substrate by the viral RdRp.[6] This interaction leads to the inhibition of viral RNA synthesis through two distinct, yet potentially complementary, mechanisms: lethal mutagenesis and chain termination.

Lethal Mutagenesis: Inducing Viral Error Catastrophe

Lethal mutagenesis is a key antiviral mechanism of Favipiravir.[7][8] Once incorporated into the nascent viral RNA strand, the ambiguous base-pairing nature of Favipiravir becomes apparent.[8] It can be read as either a guanine or an adenine by the RdRp during subsequent rounds of replication. This leads to an accumulation of transition mutations (G-to-A and C-to-U) throughout the viral genome at a rate that exceeds the virus's error threshold.[7][8] This "error catastrophe" results in the production of non-viable viral progeny with defective proteins and a diminished capacity for infection.[7]

Chain Termination: Halting RNA Synthesis

In addition to inducing mutations, the incorporation of Favipiravir-RTP can also lead to the direct cessation of RNA strand elongation, a process known as chain termination.[9] While Favipiravir-RTP possesses a 3'-hydroxyl group, which is typically required for the formation of the next phosphodiester bond, structural studies suggest that its incorporation can distort the active site of the RdRp, thereby preventing the efficient addition of the subsequent nucleotide.[10] Some studies suggest that the incorporation of a single Favipiravir molecule can cause termination, while others propose that the incorporation of two consecutive molecules is required for a complete stop.[11]

Figure 2: The dual inhibitory mechanisms of Favipiravir-RTP on viral RNA synthesis.

Antiviral Spectrum and Potency

Favipiravir exhibits a broad spectrum of activity against numerous RNA viruses. Its efficacy is attributed to the conserved nature of the RdRp active site across different viral families. The following table summarizes the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values of Favipiravir against a range of viruses.

| Viral Family | Virus | Cell Line | EC50 / IC50 (µM) | Reference |

| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.19 - 22.48 | [12] |

| Orthomyxoviridae | Influenza A (H3N2) | MDCK | 0.03 - 3.53 | [12] |

| Orthomyxoviridae | Influenza A (H5N1) | MDCK | ~0.1 | [6] |

| Orthomyxoviridae | Influenza B | MDCK | 0.09 - 0.49 | [6] |

| Arenaviridae | Junin Virus | Vero | 11 | [13] |

| Arenaviridae | Machupo Virus | Vero | 11 | [13] |

| Arenaviridae | Lassa Virus | Vero | 14 | [13] |

| Bunyaviridae | Rift Valley Fever Virus | Vero | 8.8 | [14] |

| Bunyaviridae | La Crosse Virus | Vero | 1.8 | [14] |

| Filoviridae | Ebola Virus | Vero | 10 | [15] |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 | [16] |

| Picornaviridae | Human Norovirus | HG23 | 21 | [1] |

Structural Basis of RdRp Inhibition

Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the structural basis of Favipiravir's inhibitory action. The structure of the SARS-CoV-2 RdRp in complex with a template-primer RNA duplex and Favipiravir-RTP reveals the precise interactions within the enzyme's active site.[10]

Favipiravir-RTP binds to the catalytic site of the RdRp, where it forms hydrogen bonds with conserved residues.[6] The structure shows that the pyrazine ring of Favipiravir is positioned in a way that mimics a natural purine base.[10] However, the conformation of the bound Favipiravir-RTP is catalytically non-productive, which explains its inefficient incorporation and its ability to stall the polymerase.[10] This structural information is invaluable for the rational design of next-generation polymerase inhibitors with improved potency and selectivity.

Mechanisms of Viral Resistance

While Favipiravir has a high barrier to resistance, mutations in the viral RdRp can confer reduced susceptibility. The most well-characterized resistance mutation is K229R in the PB1 subunit of the influenza A virus RdRp.[5][12][16] This mutation is located in a conserved region of the polymerase and is thought to reduce the efficiency of Favipiravir-RTP incorporation.[5][12] However, this resistance often comes at a fitness cost to the virus, which can be compensated by secondary mutations in other polymerase subunits, such as P653L in the PA subunit.[5][12][16]

The identification of resistance mutations is crucial for monitoring the long-term efficacy of Favipiravir. This is typically achieved through a combination of phenotypic and genotypic assays.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for many other viruses) in 6-well plates.

-

Virus stock of known titer.

-

Serial dilutions of Favipiravir in cell culture medium.

-

Overlay medium (e.g., 1.2% Avicel or agarose in medium).

-

Crystal violet staining solution.

Procedure:

-

Seed 6-well plates with host cells to achieve a confluent monolayer on the day of infection.

-

Prepare serial dilutions of Favipiravir in serum-free medium.

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with a dilution of virus that will produce approximately 50-100 plaques per well.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the virus inoculum and add the overlay medium containing the different concentrations of Favipiravir.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Fix the cells with 10% formalin and stain with 0.5% crystal violet.

-

Count the number of plaques in each well and calculate the 50% effective concentration (EC50).

Figure 3: Workflow for a plaque reduction assay.

In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of Favipiravir-RTP on the enzymatic activity of the viral RdRp.

Materials:

-

Purified recombinant viral RdRp.

-

RNA template and primer.

-

Radionucleotides (e.g., [α-³²P]GTP) or fluorescently labeled nucleotides.

-

Favipiravir-RTP.

-

Reaction buffer.

-

Denaturing polyacrylamide gel.

Procedure:

-

Assemble the RdRp reaction mixture containing the purified enzyme, RNA template/primer, and reaction buffer.

-

Add varying concentrations of Favipiravir-RTP.

-

Initiate the reaction by adding the nucleotide mix, including the labeled nucleotide.

-

Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.

-

Visualize the labeled RNA products by autoradiography or fluorescence imaging and quantify the inhibition to determine the 50% inhibitory concentration (IC50).

Site-Directed Mutagenesis for Resistance Studies

This technique is used to introduce specific mutations into the RdRp gene to study their effect on Favipiravir susceptibility.

Materials:

-

Plasmid containing the wild-type RdRp gene.

-

Custom-designed mutagenic primers.

-

High-fidelity DNA polymerase.

-

DpnI restriction enzyme.

-

Competent E. coli cells.

Procedure:

-

Perform PCR using the plasmid template and mutagenic primers to generate the mutated plasmid.

-

Digest the parental, non-mutated plasmid with DpnI.

-

Transform the mutated plasmid into competent E. coli.

-

Select for transformed colonies and isolate the plasmid DNA.

-

Sequence the plasmid to confirm the presence of the desired mutation.

-

Express the mutant RdRp and test its susceptibility to Favipiravir-RTP in an in vitro assay.

Conclusion

This compound (Favipiravir) is a promising broad-spectrum antiviral agent with a multifaceted mechanism of action targeting the viral RNA-dependent RNA polymerase. Its intracellular activation to Favipiravir-RTP and subsequent dual inhibitory effects of lethal mutagenesis and chain termination provide a robust means of suppressing viral replication. Understanding the molecular details of its action, including the structural basis for RdRp inhibition and the mechanisms of potential resistance, is paramount for its current clinical use and for the development of improved second-generation inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel antiviral compounds.

References

-

Naydenova, K., et al. (2021). Structural basis for the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase by favipiravir-RTP. PNAS, 118(7), e2020153118. [Link]

-

Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Proceedings of the National Academy of Sciences, 115(45), 11613-11618. [Link]

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved January 19, 2026, from [Link]

-

Naesens, L., et al. (2019). Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir). Antiviral Research, 167, 1-11. [Link]

-

Rocha-Pereira, J., et al. (2015). Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2'-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases. Antimicrobial Agents and Chemotherapy, 59(10), 6136-6145. [Link]

-

BioInnovatise. (2025, January 8). Site Directed Mutagenesis Protocol. [Link]

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved January 19, 2026, from [Link]

-

Naydenova, K., et al. (2021). Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP. PNAS, 118(7). [Link]

-

Hassan, S. S., et al. (2024). In silico evaluation of favipiravir-associated potential new drugs against polymerase enzyme of SARS-CoV-2. Journal of Biomolecular Structure and Dynamics, 42(1), 1-17. [Link]

-

Shapira, Y., et al. (2011). Host- and Strain-Specific Regulation of Influenza Virus Polymerase Activity by Interacting Cellular Proteins. Journal of Virology, 85(20), 10341-10351. [Link]

-

Naydenova, K., et al. (2021). Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP. PNAS, 118(7). [Link]

-

Mendenhall, M., et al. (2011). T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture. Antimicrobial Agents and Chemotherapy, 55(2), 782-787. [Link]

-

Furuta, Y., et al. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 100(2), 446-454. [Link]

-

Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. PNAS, 115(45), 11613-11618. [Link]

-

Abdel-Moneim, A. S. (2017). Overview of minigenome assay for IAV. ResearchGate. [Link]

-

Goldhill, D. H., et al. (2018). Determining the Mutation Bias of Favipiravir in Influenza Virus Using Next-Generation Sequencing. Journal of Virology, 92(22). [Link]

-

Vidya, A., et al. (2017). RNA-dependent RNA Polymerase Assay for Hepatitis E Virus. Bio-protocol, 7(7), e2199. [Link]

-

Zheng, X., et al. (2016). Modified Site-directed Mutagenesis Protocol. ResearchGate. [Link]

-

Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. Apollo - University of Cambridge. [Link]

-

Goldhill, D. H., et al. (2018). The mechanism of resistance to favipiravir in influenza. UKHSA Research Portal. [Link]

-

Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 93(7), 449-463. [Link]

-

Gowen, B. B., et al. (2007). In vitro and in vivo activities of T-705 against arenavirus and bunyavirus infections. Antiviral Research, 76(1), 38-46. [Link]

-

Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]

-

Storici, F., & Resnick, M. A. (2008). In Vivo Site-Directed Mutagenesis. Methods in Molecular Biology, 451, 395-404. [Link]

-

Guedj, J., et al. (2018). Antiviral efficacy of favipiravir against Ebola virus: A translational study in cynomolgus macaques. PLoS Medicine, 15(3), e1002535. [Link]

-

Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741-3751. [Link]

-

Wang, Y., et al. (2008). Site-directed mutagenesis of whole viral genomes. Methods in molecular biology (Clifton, N.J.), 451, 395–404. [Link]

-

Du, Y., et al. (2020). Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 64(10). [Link]

-

Abdel-Moneim, A. S. (2021). Summary of favipiravir population pharmacokinetic model parameter... ResearchGate. [Link]

-

Sa-Ngiamsuntorn, K., et al. (2022). Detailed Analyses of Molecular Interactions between Favipiravir and RNA Viruses In Silico. Viruses, 14(3), 536. [Link]

-

La-ongsri, P., et al. (2023). Computational analysis reveals the mechanism of favipiravir against influenza A virus. Scientific Reports, 13(1), 1-13. [Link]

-

ProFoldin. (2021). SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp). [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct [frontiersin.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism of resistance to favipiravir in influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 13. T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oskar-bordeaux.fr [oskar-bordeaux.fr]

- 16. The mechanism of resistance to favipiravir in influenza. [repository.cam.ac.uk]

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid structural analogs

An In-Depth Technical Guide to the Structural Analogs of 6-Fluoro-3-hydroxypyrazine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold in Antiviral Research

In the ongoing battle against viral diseases, the discovery of novel chemical scaffolds that exhibit broad-spectrum activity is a paramount objective. One such scaffold that has garnered significant attention over the past two decades is the 1,4-pyrazine-3-carboxamide core.[1][2][3][4] The journey of this heterocyclic system from a chemical curiosity to a clinically approved antiviral agent is best exemplified by Favipiravir (also known as T-705 or 6-fluoro-3-hydroxypyrazine-2-carboxamide), a derivative of this compound.[1][4][5] Initially developed by Toyama Chemical Co., Ltd., Favipiravir was first recognized for its potent activity against the influenza virus and has since been approved in several countries for this indication.[1][5][6]

This guide provides an in-depth technical exploration of this compound and its structural analogs. We will dissect the core scaffold, elucidate the intricate mechanism of action that confers its broad-spectrum antiviral properties, and systematically survey the landscape of its structural analogs. Furthermore, we will delve into the synthetic strategies employed to access these molecules and the methodologies for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of next-generation antiviral therapeutics.

The Core Scaffold: Unveiling the Potential of this compound

The parent compound, this compound, serves as the foundational structure from which a multitude of potent antiviral agents have been derived. Its chemical architecture, characterized by a pyrazine ring substituted with a fluorine atom, a hydroxyl group, and a carboxylic acid, provides a unique combination of electronic and steric properties that are crucial for its biological activity. The fluorine atom at the 6-position is a key modification that enhances the molecule's potency, a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. The 3-hydroxy group and the 2-carboxylic acid moiety are essential for the molecule's mechanism of action, which involves mimicking natural purine nucleosides.

The most notable and extensively studied analog is Favipiravir, the carboxamide derivative of the parent acid.[6][7] Favipiravir has demonstrated a remarkable breadth of activity against a wide array of RNA viruses, including influenza viruses, flaviviruses, togaviruses, and arenaviruses.[3] This broad-spectrum efficacy underscores the significance of the pyrazinecarboxamide scaffold as a platform for antiviral drug discovery.

Mechanism of Action: A Pro-Drug Approach to Viral RNA Polymerase Inhibition

The antiviral activity of Favipiravir and its analogs is not direct but relies on intracellular metabolic activation.[1][4] This pro-drug strategy is a sophisticated approach to ensure that the active form of the drug is generated within the host cell, where viral replication occurs. The mechanism can be dissected into two key stages: metabolic activation and viral enzyme inhibition.

1. Metabolic Activation:

Once inside the cell, Favipiravir is recognized by host cell enzymes and undergoes a series of transformations to become the active antiviral agent, favipiravir-4-ribofuranosyl-5'-triphosphate (T-705-RTP).[1] This process is initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts Favipiravir into its ribose 5'-monophosphate (T-705-RMP).[1][5] Subsequently, cellular kinases further phosphorylate T-705-RMP to its triphosphate form, T-705-RTP.[1][5]

2. Inhibition of RNA-dependent RNA Polymerase (RdRp):

The active metabolite, T-705-RTP, acts as a purine nucleoside analog and competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the viral genome in many RNA viruses.[1][5][8] By mimicking guanosine or adenosine triphosphate, T-705-RTP is incorporated into the nascent viral RNA strand, leading to chain termination and the cessation of viral replication.[5] An alternative proposed mechanism is lethal mutagenesis, where the incorporation of T-705-RTP leads to an accumulation of mutations in the viral genome, ultimately producing non-infectious viral progeny.[5]

Caption: Metabolic activation pathway of Favipiravir.

Structural Analogs and Structure-Activity Relationships (SAR)

The exploration of structural analogs of this compound has provided valuable insights into the structure-activity relationships (SAR) of this class of compounds. Modifications at various positions of the pyrazine ring and the carboxamide moiety have led to the discovery of analogs with altered potency, selectivity, and pharmacokinetic profiles.

Modifications at the 6-Position

The fluorine atom at the 6-position is a critical determinant of antiviral activity. However, substituting it with other halogens or small alkyl groups has been explored to modulate the compound's properties.

-

T-1105: The non-fluorinated analog of Favipiravir, has shown activity against Chikungunya virus, in some cases with higher potency than Favipiravir itself.[1]

-

Other Halogen Analogs (Cl, Br, I): These have been synthesized and evaluated to understand the electronic and steric requirements at this position.[5]

-

Alkyl and Trifluoromethyl Analogs (CH₃, CF₃): These modifications have also been investigated to probe the SAR at the 6-position.[5]

Derivatives of the Carboxamide Group

The carboxamide group is another key site for modification.

-

Cyanorona-20: This analog, an (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide, has demonstrated remarkably potent and selective inhibition of SARS-CoV-2 RdRp, being 209-fold more efficient than Favipiravir in vitro.[1][3][9] This highlights the potential for significant potency gains through derivatization of the carboxamide nitrogen.

Nucleoside and Nucleotide Analogs

Given that the active form of Favipiravir is a nucleotide analog, the direct synthesis of nucleoside and nucleotide derivatives has been a logical step to potentially bypass the initial, and sometimes rate-limiting, metabolic activation step.[1] The synthesis of ribosides and their phosphoramidate prodrugs represents a promising strategy to improve the delivery and efficacy of these antiviral agents.[6]

Summary of Biological Activities of Selected Analogs

| Compound | Modification | Target Virus | EC₅₀ (µM) | Reference |

| Favipiravir (T-705) | 6-Fluoro (amide) | Influenza A | 0.014 - 0.55 | [1] |

| T-1105 | 6-H (amide) | Chikungunya | 7.0 ± 1 | [1] |

| Cyanorona-20 | N-(4-cyanobenzylidene) | SARS-CoV-2 | 0.45 | [1][3] |

Synthetic Strategies: Accessing the Pyrazine Core and its Analogs

The synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide and its analogs has been a subject of intensive research, with various routes developed to improve efficiency and reduce costs.

One of the early synthetic routes developed by Toyama Chemical Co. started from 3-aminopyrazine-2-carboxylic acid.[1][3] However, this method suffered from low overall yield (around 1%) and involved the use of expensive catalysts and harsh fluorinating agents like Olah's reagent (HF/Py).[1][3]

More recent and improved synthetic protocols have been reported. For instance, a four-step synthesis starting from 3-hydroxypyrazine-2-carboxylic acid has been described, involving amidation, nitration, reduction, and fluorination, with an overall yield of about 8%.[7][10][11][12]

Caption: A representative synthetic workflow for Favipiravir.

Experimental Protocol: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)

This protocol is a generalized representation based on published methods and should be adapted and optimized for specific laboratory conditions.

Step 1: Amidation of 3-Hydroxypyrazine-2-carboxylic acid

-

Suspend 3-hydroxypyrazine-2-carboxylic acid in a suitable solvent (e.g., methanol).

-

Add thionyl chloride dropwise at a controlled temperature (e.g., 0 °C) to form the methyl ester.

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude ester in a solution of ammonia in methanol and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture and purify the resulting 3-hydroxypyrazine-2-carboxamide by recrystallization or column chromatography.

Step 2: Nitration of 3-Hydroxypyrazine-2-carboxamide

-

Dissolve 3-hydroxypyrazine-2-carboxamide in concentrated sulfuric acid at low temperature.

-

Add a nitrating agent (e.g., fuming nitric acid or potassium nitrate) portion-wise while maintaining the low temperature.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

Step 3: Reduction of the Nitro Group

-

Suspend the nitrated intermediate in a suitable solvent (e.g., ethanol/water).

-

Add a reducing agent (e.g., sodium dithionite or catalytic hydrogenation with Pd/C).

-

Heat the reaction mixture if necessary and monitor for completion by TLC.

-

After completion, filter the reaction mixture (if a solid catalyst is used) and concentrate the filtrate.

-

Purify the resulting amino compound.

Step 4: Fluorination (Sandmeyer-type reaction)

-

Dissolve the amino-pyrazine intermediate in a solution of hydrogen fluoride-pyridine (Olah's reagent) or another suitable fluorinating system at low temperature.

-

Add sodium nitrite solution dropwise.

-

Stir the reaction for the required time at low temperature.

-

Quench the reaction by carefully pouring it into a basic solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the final product, 6-fluoro-3-hydroxypyrazine-2-carboxamide, by column chromatography or recrystallization.

Biological Evaluation: Assessing Antiviral Efficacy

The in vitro evaluation of the antiviral activity of this compound analogs is crucial for determining their potency and selectivity. A common method is the cytopathic effect (CPE) inhibition assay.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

-

Cell Culture: Plate susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) in 96-well microplates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

-

Virus Infection: Remove the cell culture medium from the plates and infect the cells with a predetermined titer of the virus.

-

Treatment: After a brief incubation period to allow for viral adsorption, remove the virus inoculum and add the medium containing the serially diluted test compounds. Include appropriate controls (virus-infected untreated cells and uninfected cells).

-

Incubation: Incubate the plates at the optimal temperature and CO₂ conditions for viral replication (typically 2-3 days).

-

CPE Observation: Observe the cells daily for the appearance of virus-induced CPE using a light microscope.

-

Quantification: After the incubation period, quantify the cell viability using a suitable method, such as the MTT or neutral red uptake assay.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50% compared to the untreated virus control. The 50% cytotoxic concentration (CC₅₀) is also determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.

Future Perspectives and Challenges

The this compound scaffold remains a highly promising platform for the development of novel antiviral agents. Future research directions include:

-

Exploration of Novel Analogs: The remarkable potency of Cyanorona-20 suggests that further exploration of substitutions on the carboxamide group could lead to even more potent inhibitors.

-

Prodrug Strategies: The development of more efficient prodrugs, such as phosphoramidate derivatives, could enhance the intracellular delivery of the active nucleotide form.

-

Combination Therapies: Investigating the synergistic effects of these RdRp inhibitors with other antiviral agents that have different mechanisms of action could provide more effective treatment options and mitigate the risk of drug resistance.

Despite the successes, challenges remain. The synthesis of these compounds can be complex and low-yielding, requiring further optimization for large-scale production. Additionally, a thorough understanding of the toxicological profiles of new analogs is essential for their clinical translation.

Conclusion

This compound and its analogs, particularly Favipiravir, represent a significant advancement in antiviral chemotherapy. Their unique mechanism of action, involving intracellular activation to a nucleotide analog that inhibits viral RdRp, provides a basis for their broad-spectrum activity. The continued exploration of the structure-activity relationships within this class of compounds, coupled with innovative synthetic and drug delivery strategies, holds immense promise for the discovery and development of the next generation of antiviral drugs to combat both existing and emerging viral threats.

References

-

Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16–38. [Link]

-

Czech, M., Czerwonka, D., & Szczęśniak-Sięga, B. (2023). Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. Molecules, 28(3), 1383. [Link]

-

Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

-

Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2). [Link]

-

Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ResearchGate. [Link]

-

Shi, F., Li, Z., Li, Z., Shi, L., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. [Link]

-

ResearchGate. (n.d.). Chemical structure of favipiravir (T-705, 6-fluoro-3-hydroxypyrazine-2-carboxamide). [Link]

-

ResearchGate. (n.d.). Favipiravir's structure–activity relationship profile as a potent inhibitor of RdRp. [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

-

Shi, F., Li, Z., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Semantic Scholar. [Link]

-

LANKA, V. S. (1971). Inhibition of virus multiplication by some derivatives of pyridine- and pyrazinecarboxylic acid. Acta virologica, 15(4), 326–328. [Link]

-

Shi, F., Li, Z., Li, Z., Shi, L., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 117-120. [Link]

-

Rabie, A. M. (2022). Chemical structures of favipiravir (6-fl uoro-3-hydroxypyrazine-2-carboxamide) and the newly-discovered target compound cyanorona-20 ((E) -N-(4-cyanobenzylidene)-6-fl uoro-3-hydroxypyrazine-2-carboxamide). ResearchGate. [Link]

Sources

- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide [jstage.jst.go.jp]

The Unseen Counterpart: A Technical Guide to 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, the Principal Metabolite of Favipiravir

Introduction: Beyond the Prodrug